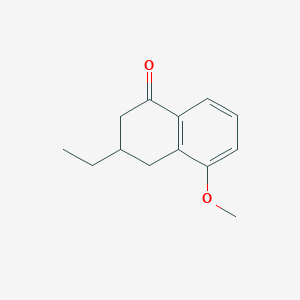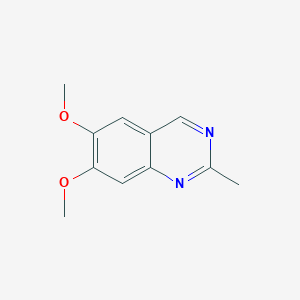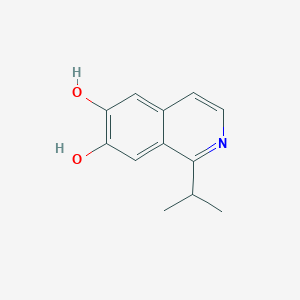
N-Phenyl-N-(trimethylsilyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(trimethylsilyl)acetamide is an organic compound with the molecular formula C11H17NOSi. It is a derivative of acetamide where the nitrogen atom is bonded to a phenyl group and a trimethylsilyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
N-phenylacetamide+trimethylsilyl chloride→this compound+hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl group can be hydrolyzed to form N-phenylacetamide.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkyl halides can be used to replace the trimethylsilyl group.
Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the phenyl group.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Hydrolysis: N-phenylacetamide and trimethylsilanol.
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Reduced derivatives of the phenyl group.
Applications De Recherche Scientifique
N-Phenyl-N-(trimethylsilyl)acetamide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Protecting Group: The trimethylsilyl group can serve as a protecting group for amines and alcohols during multi-step synthesis.
Catalysis: Employed in catalytic processes to enhance reaction rates and selectivity.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(trimethylsilyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and other non-covalent interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
N-(Trimethylsilyl)acetamide: Lacks the phenyl group, affecting its interactions and reactivity.
N-[4-(Trimethylsilyl)phenyl]acetamide: Similar structure but with the trimethylsilyl group on the phenyl ring.
Uniqueness
N-Phenyl-N-(trimethylsilyl)acetamide is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in organic synthesis and material science.
Propriétés
Numéro CAS |
10557-63-8 |
|---|---|
Formule moléculaire |
C11H17NOSi |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-phenyl-N-trimethylsilylacetamide |
InChI |
InChI=1S/C11H17NOSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Clé InChI |
KWYYUUZRACJTAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


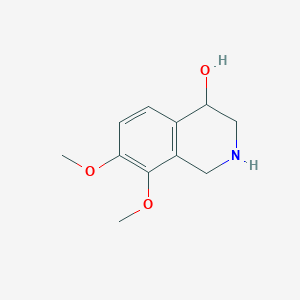


![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)
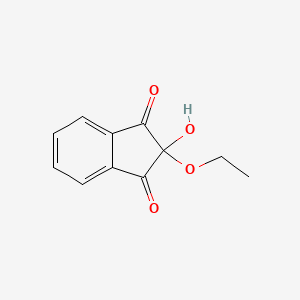

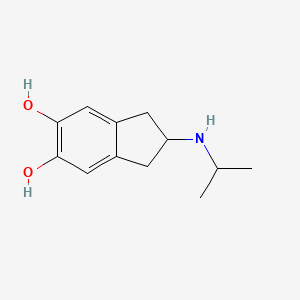
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
